4,6-Bis(benzyloxy)-3-methylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H20O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methyl-4,6-bis(phenylmethoxy)-1-benzofuran |
InChI |
InChI=1S/C23H20O3/c1-17-14-25-21-12-20(24-15-18-8-4-2-5-9-18)13-22(23(17)21)26-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
IGJMJWYQHZQTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 4,6 Bis Benzyloxy 3 Methylbenzofuran and Analogues
Retrosynthetic Analysis of the 4,6-Bis(benzyloxy)-3-methylbenzofuran Core
A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnections can be made at the C-O bond of the furan (B31954) ring or the C-C bonds that form the heterocyclic ring, leading to simpler and more readily available precursors.
One common strategy involves disconnecting the C(7a)-O bond, which points to an intramolecular cyclization pathway. This approach typically starts from a suitably functionalized phenol (B47542), such as an α-haloketone derivative. For the target molecule, this retrosynthetic step leads to 1-(2-hydroxy-4,6-bis(benzyloxy)phenyl)propan-1-one (or its corresponding α-halo derivative) as a key intermediate. This precursor contains the complete carbon skeleton, and the final ring-closing step forms the benzofuran (B130515) core.
Alternatively, a disconnection across the C(2)-C(3) bond suggests an intermolecular coupling approach. This pathway often utilizes a palladium or copper-catalyzed cross-coupling reaction. For instance, a Sonogashira coupling between a substituted o-iodophenol, such as 2-iodo-3,5-bis(benzyloxy)phenol , and a terminal alkyne like propyne (B1212725) , would assemble the necessary atoms. A subsequent intramolecular cyclization would then yield the desired benzofuran structure. nih.govnih.govacs.org Another intermolecular route involves the Heck coupling of an o-halophenol with an appropriate alkene. nih.govnih.gov
Precursor Synthesis and Functionalization
The successful synthesis of this compound hinges on the efficient preparation of key precursors. Based on the retrosynthetic analysis, a critical intermediate is a phenol bearing two benzyloxy groups and an appropriate side chain for cyclization.
A plausible starting material for this purpose is 2,4,6-trihydroxyacetophenone. The synthesis of the key precursor, 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone , can be achieved through a selective Williamson ether synthesis. By reacting 2,4,6-trihydroxyacetophenone with two equivalents of benzyl (B1604629) bromide in the presence of a suitable base (e.g., K₂CO₃), the more acidic hydroxyl groups at positions 4 and 6 can be selectively benzylated, leaving the sterically hindered and hydrogen-bonded hydroxyl group at position 2 free. From this acetophenone, further elaboration is required to introduce the methyl group at the eventual C3 position of the benzofuran. This can be accomplished via α-methylation or by starting with 2,4,6-trihydroxypropiophenone and performing a similar selective benzylation.
An alternative precursor for coupling strategies is a halogenated and benzylated phenol. This can be synthesized starting from a substituted hydroquinone (B1673460) or phloroglucinol (B13840). For example, iodination of 3,5-dihydroxyphenol followed by a double Williamson ether synthesis with benzyl bromide would yield 1,5-bis(benzyloxy)-2,4-diiodobenzene or a related halophenol, poised for cross-coupling reactions.
Core Benzofuran Ring Formation Methodologies
The construction of the central benzofuran ring is the cornerstone of the synthesis. Both intramolecular and intermolecular strategies, often catalyzed by transition metals, are widely employed to achieve this transformation efficiently.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful method for forming the benzofuran ring, typically involving the formation of the C(7a)-O bond from a pre-assembled carbon skeleton. A classic example is the cyclization of o-alkynylphenols. nih.govdigitellinc.comrsc.org In this approach, a precursor like 1-(prop-1-yn-1-yl)-2,4-bis(benzyloxy)phenol would undergo cyclization when treated with a base or a transition metal catalyst (e.g., gold, palladium, or copper) to yield the target benzofuran. digitellinc.comrsc.org
Another robust intramolecular method involves the cyclization of α-phenoxyketones or related species. Starting from 1-(2-hydroxy-4,6-bis(benzyloxy)phenyl)propan-1-one , conversion of the C2-position of the propane (B168953) unit to a leaving group (e.g., a halide) sets the stage for a base-mediated intramolecular SN2 reaction. The phenoxide, formed by deprotonation of the hydroxyl group, acts as the nucleophile, attacking the carbon bearing the leaving group to close the ring and form the benzofuran. Iron and copper-catalyzed versions of this C-O bond formation have also been developed, offering milder conditions. nih.gov
Table 1: Comparison of Selected Intramolecular Cyclization Methods for Benzofuran Synthesis
| Precursor Type | Catalyst/Reagent | Key Features |
| o-Alkynylphenol | Cs₂CO₃ (base) | Transition-metal-free, mild conditions. rsc.org |
| o-Alkynylphenol | Au(I) complexes | Efficient activation of the alkyne for cyclization. digitellinc.com |
| 1-(2-Haloaryl)ketone | CuI / Base | Utilizes non-precious metal catalyst for C-O bond formation. nih.gov |
| 2-Hydroxystilbene | PhI(OAc)₂ | Metal-free oxidative cyclization using hypervalent iodine. organic-chemistry.org |
Intermolecular Coupling Reactions
Intermolecular reactions build the benzofuran core by coupling two or more simpler fragments, often relying on transition-metal catalysis to form key C-C and C-O bonds in a sequential or one-pot fashion.
Palladium catalysis offers a versatile toolkit for benzofuran synthesis. The Sonogashira coupling is particularly prominent, typically involving the reaction of an o-halophenol with a terminal alkyne. nih.govnih.govacs.orgthieme-connect.comresearchgate.net For the synthesis of this compound, an appropriately substituted o-iodophenol could be coupled with propyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). nih.govacs.org The resulting o-alkynylphenol intermediate can then cyclize in situ or in a subsequent step to form the benzofuran ring. acs.org
The Heck reaction provides another route, coupling an o-halophenol with an alkene. nih.govnih.govacs.org For instance, coupling an o-iodophenol with propylene (B89431) or a related three-carbon alkene, followed by an oxidative cyclization, can lead to the 3-methylbenzofuran (B1293835) core. nih.gov Tandem Heck alkynylation/cyclization reactions have also been developed, providing a one-pot procedure for constructing the benzofuran system. researchgate.net
Table 2: Overview of Palladium-Catalyzed Reactions for Benzofuran Synthesis
| Reaction Name | Reactants | Catalyst System | Description |
| Sonogashira | o-Halophenol + Terminal Alkyne | Pd(0) or Pd(II) catalyst, Cu(I) co-catalyst, Base | Forms a C(sp²)-C(sp) bond, followed by cyclization. nih.govacs.org |
| Heck | o-Halophenol + Alkene | Pd(0) or Pd(II) catalyst, Base | Forms a C(sp²)-C(sp²) bond, often followed by oxidative cyclization. nih.govacs.org |
| Suzuki | 3-Iodobenzofuran + Arylboronic acid | Pd catalyst, Base | Functionalizes a pre-formed benzofuran core at the C3 position. thieme-connect.com |
Copper-catalyzed reactions represent a cost-effective and powerful alternative to palladium-based methods for benzofuran synthesis. Copper catalysts can promote the coupling of phenols and alkynes in a one-pot procedure, leading to polysubstituted benzofurans. rsc.org This transformation involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization.
Furthermore, copper is widely used to catalyze intramolecular O-arylation reactions. This is particularly relevant for the cyclization of 1-(2-haloaryl)ketones, which are precursors in one of the main retrosynthetic pathways. nih.gov Even trace amounts of copper (in ppm) have been shown to be effective in catalyzing this ring-closing step. nih.gov Copper can also be used in tandem with palladium in Sonogashira reactions, where it serves as a crucial co-catalyst to facilitate the C-C bond formation. nih.govacs.org Additionally, copper-catalyzed intramolecular dehydrogenative C-O coupling reactions have emerged as a method to form the furan ring through C-H activation. semanticscholar.org
Table 3: Examples of Copper-Catalyzed Reactions in Benzofuran Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Description |
| Oxidative Cyclization | Phenol + Alkyne | Cu Catalyst, O₂ | One-pot synthesis via nucleophilic addition and oxidative cyclization. rsc.org |
| Intramolecular O-Arylation | 1-(2-Haloaryl)ketone | CuI, Base | Forms the C(7a)-O bond to close the furan ring. nih.gov |
| Coupling/Cyclization | o-Hydroxybenzaldehyde Tosylhydrazone + Alkyne | CuBr | Involves formation of an allene (B1206475) intermediate followed by cyclization. organic-chemistry.org |
| Dehydrogenative Coupling | 2-Arylphenol derivative | Cu(OAc)₂ | Intramolecular C-H/O-H coupling to form the C-O bond. semanticscholar.org |
One-Pot Synthetic Protocols
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for benzofuran synthesis have been developed. For example, a palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates proceeds via a tandem desulfinative addition and intramolecular annulation. nih.gov
Another approach involves the reaction of 2-coumaranone, aryl aldehydes, and 2-aminobenzimidazole, catalyzed by triethylamine, to produce complex benzofuran-2(3H)-ones in a single step. nih.gov Metal-free one-pot syntheses have also been reported, such as the reaction of O-arylated ethyl acetohydroxamate with ketones under acidic conditions, which yields substituted benzofurans through a sequence of oxime formation, rsc.orgrsc.org-rearrangement, and cyclization. diva-portal.org
Strategies for Selective Alkylation and Benzylation
To obtain the target molecule, this compound, from its dihydroxy precursor (4,6-dihydroxy-3-methylbenzofuran), a selective bis-benzylation of the phenolic hydroxyl groups is required. The Williamson ether synthesis is the classic and most direct method for this transformation. This reaction involves the deprotonation of the phenol groups with a suitable base to form phenoxides, which then act as nucleophiles to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.
The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). Given the two hydroxyl groups in the precursor, a stoichiometric amount of base and benzyl halide (at least two equivalents of each) is necessary to ensure complete bis-benzylation.
Table 4: Reagents for Selective Benzylation of Dihydroxybenzofurans
| Reagent Type | Examples | Role in Reaction | Typical Conditions |
|---|---|---|---|
| Benzofuran Precursor | 4,6-Dihydroxy-3-methylbenzofuran | Substrate | Starting material |
| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Source of the benzyl group | >2 equivalents |
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates phenolic -OH groups | Anhydrous polar aprotic solvent (DMF, Acetonitrile) |
| Solvent | DMF, Acetonitrile, Acetone (B3395972) | Reaction medium | Room temperature to moderate heating |
Protecting Group Chemistry in the Synthesis of Benzyloxy Derivatives
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.orgwikipedia.org Phenolic hydroxyl groups are acidic and nucleophilic, and they activate the aromatic ring towards electrophilic substitution, necessitating their protection in many synthetic routes. oup.com
The benzyl group (Bn) is a widely used protecting group for alcohols and phenols. wikipedia.org In the context of this compound, the benzyl groups serve a dual purpose: they are integral parts of the final molecule's structure but also function as protecting groups for the precursor's hydroxyl functions. Benzyl ethers are advantageous because they are stable under a wide range of conditions, including acidic, basic, and many oxidative/reductive environments. oup.com
Should further modification of the benzofuran core be necessary, the benzyl groups can be removed. The most common method for deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the C-O bond to regenerate the phenol and produce toluene (B28343) as a byproduct. This orthogonality allows for selective reactions elsewhere in the molecule while the hydroxyl groups remain masked. The benzofuran moiety itself can serve as a protecting group, masking both a phenol and an aldehyde simultaneously, which can be revealed later in a synthesis. acs.orgnih.gov
Table 5: Common Protecting Groups for Phenols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr) + Base | H₂, Pd/C (Hydrogenolysis) | wikipedia.org |
| Methyl Ether | Me | Dimethyl sulfate (B86663) + Base | BBr₃, HBr | oup.com |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl + Imidazole | TBAF, HF, Acetic Acid | oup.com |
| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Base (e.g., K₂CO₃, MeOH) or Acid | wikipedia.org |
Exploration of Stereoselective Synthesis for Chiral Analogues
While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral analogues that may possess specific biological activities. Chirality can be introduced into benzofuran analogues by establishing stereocenters on the furan ring (e.g., at the C2 or C3 positions) or on substituents attached to the core structure.
Strategies for stereoselective synthesis can include:
Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., rhodium, palladium, or copper complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions, such as cyclizations or C-H functionalizations.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct a reaction stereoselectively. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
Starting from Chiral Precursors: Utilizing enantiopure starting materials derived from natural sources (the "chiral pool") to build the benzofuran analogue, transferring the existing stereochemistry into the final product.
For example, the synthesis of the natural product (−)-machaeriol B involves a key rsc.orgrsc.org-sigmatropic rearrangement to form the benzofuran ring, with stereochemistry being controlled in subsequent steps. rsc.org Such strategies are applicable to the synthesis of a wide range of optically active benzofuran derivatives. rsc.org
Green Chemistry Principles in this compound Synthesis.
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, the principles can be applied by examining established green methodologies for the synthesis of the core benzofuran scaffold and its analogues. Key areas of focus include the use of catalytic methods, maximizing atom economy, employing safer solvents, and utilizing renewable feedstocks.
A significant advancement in the green synthesis of benzofurans is the move away from stoichiometric reagents towards catalytic processes. Transition metal catalysts, including those based on palladium, copper, gold, silver, rhodium, and nickel, have been extensively used for constructing the benzofuran ring system. nih.govacs.org For instance, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a direct and efficient method for forming polysubstituted benzofurans. rsc.org This approach, if applied to the synthesis of this compound, could offer a more sustainable alternative to classical multi-step syntheses that often involve harsh conditions and generate significant waste. Similarly, palladium-catalyzed intramolecular cyclizations are a powerful tool for benzofuran synthesis. organic-chemistry.org Ruthenium-catalyzed C-H alkylation and annulation of phenols with diols is another atom-economical method that produces water as the only byproduct. organic-chemistry.org
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. One-pot and tandem reactions are excellent strategies for improving atom economy in benzofuran synthesis. nih.govthieme-connect.com A hypothetical green synthesis of this compound could involve a tandem reaction where the starting materials are converted to the final product in a single reaction vessel, thus avoiding the need for isolation and purification of intermediates, which reduces solvent use and waste generation. acs.org
The choice of solvent is another critical factor in green chemistry. Many traditional organic syntheses employ volatile and hazardous organic solvents. Research into greener alternatives for benzofuran synthesis has explored the use of water and deep eutectic solvents (DES). nih.govacs.org For example, a copper-iodide catalyzed one-pot synthesis of benzofuran derivatives has been successfully carried out in a choline (B1196258) chloride-ethylene glycol-based deep eutectic solvent. nih.govacs.org The use of such environmentally benign solvent systems could significantly reduce the environmental footprint of this compound production.
The exploration of renewable feedstocks is a forward-looking green chemistry principle. While many precursors for benzofuran synthesis are derived from petrochemical sources, there is growing interest in utilizing biomass. For instance, furans can be produced from agricultural and woodworking waste, which can then serve as precursors for benzofuran synthesis. technologynetworks.comresearchgate.net Although a direct pathway from such renewable furans to this compound is not established, this represents a promising area for future research in sustainable chemical production.
To illustrate the potential benefits of applying green chemistry principles to the synthesis of this compound, a comparative analysis of a hypothetical traditional route and a greener catalytic route is presented below.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Hypothetical Traditional Route | Hypothetical Green Catalytic Route |
| Starting Materials | Multi-step synthesis involving protection, activation, and cyclization steps. | One-pot reaction from a substituted phenol and an alkyne. |
| Reagents | Stoichiometric amounts of reagents, potentially including hazardous substances. | Catalytic amounts of a transition metal (e.g., copper or palladium). |
| Solvents | Traditional volatile organic solvents (e.g., toluene, THF). | Greener solvents (e.g., water, deep eutectic solvents). |
| Byproducts | Significant amounts of inorganic salts and organic waste. | Minimal byproducts, potentially only water. |
| Atom Economy | Lower | Higher |
| E-Factor (Environmental Factor) | Higher (more waste per kg of product) | Lower (less waste per kg of product) |
| Energy Consumption | Potentially higher due to multiple steps and heating/cooling cycles. | Potentially lower due to fewer steps and milder reaction conditions. |
Table 2: Detailed Research Findings on Green Benzofuran Synthesis Applicable to this compound
| Green Chemistry Principle | Research Finding | Potential Application to this compound Synthesis |
| Catalysis | Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org | A one-pot synthesis from 4,6-bis(benzyloxy)phenol and propyne using a copper catalyst and oxygen as the oxidant. |
| Catalysis | Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization. nih.gov | Coupling of a di-iodinated and di-hydroxylated benzene (B151609) derivative with a suitable alkyne, followed by a palladium-catalyzed cyclization. |
| Atom Economy | Tandem C-H alkynylation/oxy-alkynylation of phenols using a Au-Ag bimetallic catalyst. thieme-connect.com | Direct synthesis from 4,6-bis(benzyloxy)phenol and an alkynylating agent in a one-pot process. |
| Safer Solvents | Use of deep eutectic solvents (DES) in copper-catalyzed one-pot synthesis of benzofurans. nih.govacs.org | Performing the synthesis in a choline chloride-ethylene glycol mixture to replace volatile organic solvents. |
| Renewable Feedstocks | Synthesis of benzofurans from furans derived from agricultural waste. technologynetworks.com | Exploration of synthetic pathways that could convert biomass-derived furans into the substituted benzene ring of the target molecule. |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, less hazardous, and environmentally sustainable. Future research in this area will likely focus on developing novel catalytic systems and utilizing renewable resources to further enhance the green credentials of these important chemical compounds.
Chemical Reactivity and Transformational Chemistry of 4,6 Bis Benzyloxy 3 Methylbenzofuran
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring
The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS), with the outcome dictated by the inherent electronics of the heterocyclic system and the influence of substituents. In 4,6-Bis(benzyloxy)-3-methylbenzofuran, the benzyloxy groups at the C-4 and C-6 positions are powerful activating, ortho-, para-directing groups. This electronic enrichment significantly enhances the nucleophilicity of the benzene (B151609) portion of the scaffold, directing incoming electrophiles primarily to the C-5 and C-7 positions.
Furthermore, the furan (B31954) moiety itself can undergo electrophilic attack. For benzofurans, substitution generally occurs preferentially at the C-2 position, where the intermediate sigma complex can be effectively stabilized by the adjacent benzene ring. As the C-3 position is already substituted with a methyl group in the target molecule, the C-2 position is the most probable site for electrophilic attack on the heterocyclic portion of the molecule.
Common EAS reactions applied to this and similar electron-rich benzofuran scaffolds include formylation and acylation.
Vilsmeier-Haack Formylation : This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using the Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.commychemblog.comcambridge.org Given the high reactivity of the benzofuran nucleus, this reaction is expected to proceed under mild conditions, yielding predominantly the 2-formyl derivative.
Friedel-Crafts Acylation : The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netmdpi.com The regioselectivity of Friedel-Crafts acylation on benzofurans can be complex, with potential for substitution at the C-2 position or on the highly activated benzene ring at C-7. researchgate.net
| Reaction Type | Reagents | Typical Site of Substitution |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | C-2 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-2, C-7 |
| Bromination | NBS, CCl₄ | Benzylic CH₂ (see 3.2.2) |
Functional Group Interconversions on the Benzyloxy Moieties
The two benzyloxy groups are not merely activating substituents; they are also functional handles that can be chemically altered or removed. These transformations are crucial for converting the parent compound into key intermediates, such as the corresponding dihydroxy derivative.
The cleavage of benzyl (B1604629) ethers is a fundamental transformation, converting the protected hydroxyl groups back into their free form. This unmasking is often a critical step in a synthetic sequence, enabling further derivatization at these positions. Several methods are available, with the choice depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org
Catalytic Hydrogenolysis : The most common method for benzyl ether cleavage involves hydrogenation over a palladium on carbon catalyst (Pd/C). youtube.com This reaction is clean and efficient, producing the desired diol and toluene (B28343) as a byproduct. A direct precedent involves the hydrogenation of dibenzyloxybenzene derivatives over Pd/C to yield dihydroxybenzenes. nih.gov
Catalytic Transfer Hydrogenation : For molecules containing other reducible functionalities (e.g., alkenes, alkynes) that are incompatible with H₂ gas, catalytic transfer hydrogenation offers a milder alternative. This method uses a hydrogen donor, such as formic acid or cyclohexadiene, in the presence of a palladium catalyst.
Chemical Cleavage : Lewis acids provide a non-reductive method for debenzylation. Reagents like boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, offering excellent functional group compatibility. organic-chemistry.org
Oxidative Debenzylation : Photochemical methods using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, particularly those activated with electron-donating groups, in the presence of functionalities that are sensitive to reduction. nih.gov
| Debenzylation Method | Reagents | Key Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High efficiency, clean reaction |
| Chemical Cleavage | BCl₃·SMe₂ | High selectivity, non-reductive |
| Oxidative Debenzylation | DDQ, visible light | Good for reduction-sensitive substrates |
Beyond complete removal, the benzyloxy groups can potentially undergo reactions at their benzylic carbon atom. The methylene (B1212753) (CH₂) group adjacent to the phenyl ring and the ether oxygen is a reactive "benzylic position". libretexts.orgmasterorganicchemistry.com
Oxidation : While the benzyl ether linkage is generally robust, the benzylic C-H bonds can be susceptible to oxidation under specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidatively cleave alkyl side chains on aromatic rings. openstax.orglibretexts.org For a benzyl ether, controlled oxidation could potentially convert the ether into a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org
Benzylic Bromination : Free radical bromination using N-Bromosuccinimide (NBS) is a selective method for introducing a bromine atom at the benzylic position. masterorganicchemistry.com This transformation would convert a benzyloxy group into a benzyloxo bromide, creating a new site for subsequent nucleophilic substitution and further functionalization.
Reactions at the Furan Moiety
The furan portion of the benzofuran scaffold contains a C2=C3 double bond, which is a key site for reactivity, most notably through reduction reactions.
Selective Hydrogenation : The furan ring can be selectively hydrogenated to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative without affecting the aromaticity of the benzene ring. This transformation is valuable as the dihydrobenzofuran core is present in many biologically active molecules. nih.gov Ruthenium nanoparticles immobilized on a Lewis acid-functionalized support have been shown to be effective catalysts for this selective reduction, successfully hydrogenating benzofurans with various substituents, including a methyl group at the C-3 position. rwth-aachen.de Other catalysts like Raney Nickel are also active for this transformation. nih.gov
Complete Hydrogenation : Under more forcing conditions or with different catalysts, both the furan and the benzene ring can be reduced. Cascade catalysis, using a combination of a chiral ruthenium complex followed by an in-situ activated rhodium catalyst, has been developed for the complete and enantioselective hydrogenation of substituted benzofurans to yield complex octahydrobenzofurans. nih.gov
Derivatization for Structure-Activity Relationship (SAR) Studies
This compound and its debenzylated counterpart, 4,6-dihydroxy-3-methylbenzofuran, are valuable starting points for the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov SAR investigations are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective drugs. nih.gov
The general strategy involves:
Synthesis of the Core : Preparation of the 4,6-dihydroxy-3-methylbenzofuran intermediate via debenzylation of the parent compound.
Derivatization : The two phenolic hydroxyl groups at C-4 and C-6 are common sites for modification. They can be converted into a variety of ethers, esters, or other functional groups.
Modification of Other Positions : Further derivatization can be performed at other reactive sites, such as the C-2 or C-7 positions via electrophilic substitution, to explore their impact on activity. For instance, studies on other benzofuran series have shown that substitution at the C-2 position can be critical for cytotoxic activity. nih.gov
In one such study on benzofuran-based SIRT2 inhibitors, a series of derivatives were synthesized by modifying a substituent at the C-2 position with various functionalized benzyl groups to probe the binding pocket of the enzyme. mdpi.com
Formation of Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. The resulting hybrid is intended to have an improved activity profile, potentially acting on multiple biological targets or benefiting from synergistic effects. The benzofuran scaffold is frequently used as a core component in the creation of such hybrids. nih.gov
Benzofuran-Triazole Hybrids : A common approach involves linking the benzofuran nucleus to a triazole ring. This can be achieved through multi-step synthesis, for example, by converting a benzofuran derivative into a terminal alkyne and then using copper-catalyzed "click chemistry" to react it with an aromatic azide, forming the 1,2,3-triazole linkage. mdpi.com Other strategies involve building the triazole ring from a benzofuran carbohydrazide (B1668358) intermediate. mdpi.comconnectjournals.com
Benzofuran-Oxadiazole Hybrids : Similar to triazoles, the 1,3,4-oxadiazole (B1194373) moiety is another common partner for hybridization, with synthetic routes also often proceeding through a carbohydrazide intermediate. nih.gov
Benzofuran-Triazine Hybrids : Benzofuran alcohols have been reacted with dichlorotriazine derivatives in the presence of a base to form conjugated benzofuran-triazine molecules. nih.gov
These hybridization strategies significantly expand the chemical diversity and therapeutic potential of molecules derived from the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation Studies
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
No published ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for 4,6-Bis(benzyloxy)-3-methylbenzofuran are available.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no publicly accessible studies detailing the use of multi-dimensional NMR techniques to confirm the structural connectivity and spatial relationships of this compound.
Elucidation of Regio- and Stereoisomers (if applicable)
Information regarding potential regioisomers from synthesis or the presence of stereoisomers for this compound has not been documented.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Specific HRMS data confirming the exact mass and molecular formula of this compound is not found in the reviewed literature.
Fragmentation Pathway Analysis
Without experimental mass spectrometry data, an analysis of the compound's fragmentation pathways cannot be conducted.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
The characteristic IR absorption frequencies for the functional groups within this compound have not been published.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound, and therefore, its solid-state structure remains undetermined.
Chromatographic Methodologies for Purity Assessment and Isolation of Analogues
The purity assessment of "this compound" and the isolation of its analogues are critically dependent on a suite of chromatographic techniques. These methods leverage the differential partitioning of the analyte and related compounds between a stationary phase and a mobile phase to achieve separation. The choice of methodology is dictated by the specific goals of the analysis, whether it be routine purity checks, preparative isolation of analogues, or detailed quantitative analysis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of synthetic reactions leading to this compound and for preliminary purity assessment of the crude product. Its simplicity and speed make it an indispensable technique in the synthetic organic chemistry laboratory.
In a typical application, a small spot of the reaction mixture or the isolated product, dissolved in a suitable solvent, is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rƒ values.
For benzofuran (B130515) derivatives, including those with benzyloxy substituents, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is crucial for achieving optimal separation. A frequently employed solvent system for monitoring the synthesis of related benzyloxy-substituted benzofuranone derivatives is a mixture of acetone (B3395972) and toluene (B28343). The ratio of these solvents can be adjusted to fine-tune the separation. For instance, a mobile phase of Acetone: Toluene (3.5:6.5) has been successfully used to monitor the progress of reactions involving similar molecular scaffolds. Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the fluorescent indicator in the silica gel allows the UV-absorbing benzofuran rings to appear as dark spots.
Table 1: Illustrative TLC Parameters for Analysis of Benzofuran Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Acetone: Toluene (e.g., 3.5:6.5 v/v) |
| Development | Ascending |
| Visualization | UV light (254 nm) |
Column Chromatography for Preparative Isolation
For the purification of this compound and the isolation of its synthetic analogues in larger quantities, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale.
The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. A solvent system, often referred to as the eluent, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected sequentially, and those containing the desired compound(s) are combined and the solvent evaporated to yield the purified product.
The selection of the eluent system is often guided by prior TLC analysis. A solvent system that provides good separation and an Rƒ value for the target compound in the range of 0.2-0.4 on TLC is generally a good starting point for column chromatography. For benzyloxy-substituted benzofurans, a common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). The polarity of this mixture can be systematically increased by raising the proportion of ethyl acetate to effectively elute compounds of increasing polarity. The progress of the separation is monitored by analyzing the collected fractions using TLC.
Table 2: Typical Column Chromatography Conditions for Purification of Benzofuran Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate gradient |
| Loading Technique | Dry or wet loading |
| Fraction Collection | Manual or automated |
| Monitoring | TLC analysis of collected fractions |
High-Performance Liquid Chromatography (HPLC) for High-Resolution Purity Determination
High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative accuracy compared to TLC and is the preferred method for the final purity assessment of this compound. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar to nonpolar compounds like substituted benzofurans.
In a reversed-phase HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, a suitable method can be developed based on general principles for aromatic compounds. A gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time, is often employed to achieve efficient separation of the main compound from any impurities or closely related analogues. Detection is commonly performed using a UV detector, set at a wavelength where the benzofuran chromophore exhibits strong absorbance.
Table 3: Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Analogues and Impurities
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound may present challenges for direct GC analysis without derivatization, it can be a valuable tool for identifying volatile impurities or more volatile analogues.
For GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The column is coated with a stationary phase, and separation occurs based on the boiling points and polarities of the analytes. A flame ionization detector (FID) is a common detector for general organic compounds, while a mass spectrometer provides structural information for identification.
The analysis of aromatic compounds, including those with benzyloxy groups, is routinely performed by GC. A typical method would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure the elution of compounds with a range of boiling points.
Table 4: Potential GC-MS Conditions for Volatile Impurity Profiling
| Parameter | Suggested Condition |
| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 280 °C |
| Oven Program | e.g., 100 °C hold for 2 min, then ramp to 300 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Computational and Theoretical Investigations of this compound Remain Largely Unexplored
Despite the growing interest in the diverse applications of benzofuran derivatives in various scientific fields, a thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific compound This compound . To date, detailed studies focusing on its electronic structure, reaction mechanisms, and conformational dynamics through computational modeling are not present in published research.
Consequently, providing in-depth, scientifically accurate information for the requested analyses, including Density Functional Theory (DFT) calculations, reaction mechanism elucidation, and molecular dynamics simulations, is not possible. The sections and subsections outlined for the article correspond to specific computational chemistry studies that have not been performed or reported for this compound.
While computational studies have been conducted on other benzofuran derivatives, the strict focus on this compound, as per the instructions, precludes the inclusion of data from related but structurally distinct molecules. Future computational research is required to elucidate the specific properties and behaviors of this compound.
Computational and Theoretical Investigations of 4,6 Bis Benzyloxy 3 Methylbenzofuran
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors, derived from the electronic structure of the compound, include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index.
For many substituted benzofurans, researchers have successfully used these descriptors to understand their chemical behavior and potential biological activity. These studies typically involve optimizing the molecular geometry of the compound in silico and then performing calculations to determine its electronic properties. The resulting data, often presented in tabular format, allows for a quantitative assessment of the molecule's reactivity. Unfortunately, no such data table or detailed research findings could be found specifically for 4,6-Bis(benzyloxy)-3-methylbenzofuran in the available literature.
Computational Predictions of Spectroscopic Parameters
Computational methods are also widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. These predictions include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
The standard procedure involves calculating the optimized geometry of the molecule and then applying specific computational methods to simulate its spectra. For instance, the Gauge-Including Atomic Orbital (GIAO) method is frequently used for NMR predictions. The calculated parameters are often compared with experimental data to validate the computational model and to assist in the assignment of experimental signals.
While the synthesis and spectroscopic characterization of various benzofuran (B130515) derivatives are reported in the literature, publications containing computationally predicted spectroscopic parameters specifically for this compound could not be identified. Therefore, a data table of its predicted spectroscopic parameters cannot be provided at this time.
Mechanistic Biological Interaction Studies and Structure Activity Relationship Theories Non Clinical
Molecular Target Identification and Validation
Based on a comprehensive search of available scientific literature, no specific studies have been identified that report on the molecular target identification and subsequent validation for the compound 4,6-Bis(benzyloxy)-3-methylbenzofuran. Research has been conducted on various other benzofuran (B130515) derivatives, identifying targets such as tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2) for different 3-methylbenzofuran (B1293835) structures; however, these findings are not directly applicable to the specific compound . nih.gov
Investigation of Enzyme Inhibition Mechanisms
There are no available scientific studies that detail the inhibitory activity or mechanism of this compound on Peptidyl-prolyl cis-trans Isomerase NIMA-interacting 1 (Pin1).
It is noteworthy that significant research has been published on a structurally similar analog, 4,6-bis(benzyloxy)-3-phenylbenzofuran (also known as TAB29). researchgate.netmedchemexpress.cn This related compound has been identified as a novel, potent, and selective competitive inhibitor of Pin1, targeting its PPIase catalytic domain with an IC50 value of 874 nM. researchgate.netmedchemexpress.cn However, this information pertains exclusively to the 3-phenyl substituted analog and cannot be extrapolated to the 3-methyl variant.
| Compound | Target | Inhibition Value (IC50) | Mechanism |
|---|---|---|---|
| This compound | Pin1 | Data Not Available | Data Not Available |
No dedicated studies investigating the effect of this compound on tubulin polymerization have been found in the reviewed literature. The benzofuran scaffold is present in numerous compounds known to inhibit tubulin polymerization, and other 3-methylbenzofuran derivatives have demonstrated anticancer activity, with tubulin being identified as a molecular target for some. mdpi.com Despite this, specific mechanistic data for this compound is not available.
A review of published research reveals no studies concerning the inhibitory effects of this compound on the enzyme chorismate mutase. While certain 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis chorismate mutase, these compounds are structurally distinct from this compound. nih.govacs.org
There is no scientific literature available that describes the investigation of this compound as an inhibitor of the urokinase-type plasminogen activator (uPA). Research into synthetic uPA inhibitors has focused on other chemical classes, such as benzo[b]thiophene-2-carboxamidines and synthetic peptides, with no reported activity for benzofuran-based compounds like the one . researchgate.netnih.gov
No studies were identified that evaluate the inhibitory activity of this compound against Histone Lysine Specific Demethylase 1 (LSD1). While the benzofuran scaffold has been utilized as a basis for designing novel LSD1 inhibitors, the specific compound this compound has not been reported in this context. nih.gov Published research focuses on different series of benzofuran derivatives designed to interact with the LSD1 active site. nih.govresearchgate.net
Receptor Binding Theories and Affinity Profiling
While direct experimental studies on the binding affinity of this compound for the endothelin A (ETA) receptor have not been extensively documented in publicly available literature, the benzofuran scaffold is a recognized structural motif in the design of endothelin receptor antagonists. nih.govresearchgate.net Endothelins are potent vasoconstrictor peptides implicated in various cardiovascular diseases, making their receptors, particularly the ETA subtype, significant therapeutic targets. rpsg.org.uk The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. rpsg.org.uk
Table 1: General Structure-Activity Relationship (SAR) Insights for Endothelin Receptor Antagonists
| Structural Feature | Importance in Receptor Binding |
| Lipophilic Moieties | Interaction with hydrophobic pockets of the receptor. |
| Hydrogen Bond Donors/Acceptors | Formation of key interactions with amino acid residues in the binding site. |
| Aromatic Rings | Pi-pi stacking interactions. |
| Carboxylic Acid Groups (in many antagonists) | Ionic interactions with basic residues. |
This table presents generalized SAR principles for the class of compounds and is not based on direct experimental data for this compound.
Similar to its interaction with the ETA receptor, the direct binding of this compound to β-adrenergic receptors is not well-characterized in available research. However, the benzofuran nucleus is present in some compounds known to interact with these receptors. For instance, Bufuralol is a non-specific β-adrenergic blocker containing a benzofuran core. mdpi.com The structural features that govern the binding affinity of ligands to β-adrenergic receptors are distinct from those for the ETA receptor. nih.gov
The interaction with β-adrenergic receptors is highly stereospecific and depends on the presence of specific functional groups that can form hydrogen bonds and ionic interactions with the receptor. nih.gov While this compound possesses aromatic rings that could engage in pi-pi stacking, it lacks the typical ethanolamine (B43304) side chain found in classical β-agonists and antagonists, which is crucial for high-affinity binding. The bulky benzyloxy groups might also sterically hinder the molecule from fitting into the binding pocket of β-adrenergic receptors. Therefore, based on general SAR principles for this receptor class, a high affinity for β-adrenergic receptors would be less expected compared to other specifically designed benzofuran derivatives. nih.gov
Molecular Basis of Biological Pathway Modulation
Recent research has shed light on the potential of benzofuran derivatives to modulate microRNA (miRNA) biogenesis, a critical process in gene regulation that is often dysregulated in diseases like cancer. nih.govnih.gov A structurally similar compound, 4,6-bis(benzyloxy)-3-phenylbenzofuran, has been identified as a novel inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). researchgate.netmedchemexpress.cn Pin1 plays an oncogenic role in several cancers, including hepatocellular carcinoma (HCC), by modulating miRNA biogenesis through its interaction with exportin-5 (XPO5). researchgate.netmedchemexpress.cn
The study on the 3-phenyl analog demonstrated that it potently inhibits Pin1 activity, which in turn restores the nucleus-to-cytoplasm export of XPO5 and leads to an upregulation of mature miRNA expression. researchgate.netmedchemexpress.cn Given the structural similarity, it is hypothesized that this compound may exert its biological effects through a similar mechanism. The replacement of the phenyl group at the 3-position with a methyl group might alter the potency of Pin1 inhibition but is unlikely to completely abolish this activity.
Table 2: Activity of a Structurally Related Benzofuran Derivative
| Compound | Target | IC50 | Biological Outcome | Reference |
| 4,6-bis(benzyloxy)-3-phenylbenzofuran | Pin1 | 874 nM | Suppresses cell proliferation of HCC cells by upregulating mature miRNAs. | researchgate.netmedchemexpress.cn |
This data is for a structurally similar compound and is presented to infer the potential activity of this compound.
The modulation of miRNA biogenesis by inhibiting Pin1 has direct consequences on cell proliferation, often leading to cell cycle arrest and apoptosis. The investigation into 4,6-bis(benzyloxy)-3-phenylbenzofuran revealed that its inhibitory effect on Pin1 significantly suppresses the proliferation of hepatocellular carcinoma cells. researchgate.netmedchemexpress.cn Other benzofuran derivatives have also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. semanticscholar.orgmdpi.comnih.gov
For instance, some benzimidazole (B57391) derivatives, which share some structural similarities with benzofurans in terms of being heterocyclic compounds, have been shown to induce G2/M phase arrest and apoptosis. mdpi.comnih.gov While the specific effects of this compound on the cell cycle have not been detailed, it is plausible that it could induce similar effects, potentially through the inhibition of key cell cycle proteins and the activation of apoptotic pathways. The precise phase of cell cycle arrest (e.g., G1, S, or G2/M) would likely be cell-type dependent and influenced by the specific molecular pathways affected by the compound.
Table 3: Effects of Various Heterocyclic Compounds on Cell Proliferation
| Compound Class | Observed Effects | Potential Mechanism |
| Benzofuran derivatives | Antiproliferative activity, apoptosis induction. semanticscholar.org | Inhibition of kinases, modulation of apoptotic proteins. |
| Benzimidazole derivatives | G2/M or G1/S phase cell cycle arrest, apoptosis. mdpi.comnih.gov | Inhibition of EGFR, modulation of cell cycle regulators. |
| Benzoxazole derivatives | G0/G1 phase arrest, apoptosis. | Suppression of mTOR/p70S6K pathway. |
This table provides a general overview of the effects of related compound classes to suggest the potential activities of this compound.
Computational Structure-Activity Relationship (QSAR) Modeling and Theoretical Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.goveurjchem.com For the benzofuran class of compounds, several 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net
A QSAR model for this compound concerning its potential activities would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By developing a statistically significant QSAR model based on a series of related benzofuran derivatives with known biological activities, the activity of this compound could be predicted.
For instance, a hypothetical QSAR model for Pin1 inhibition by benzofuran derivatives might reveal that the presence of bulky, lipophilic groups at the 4- and 6-positions, such as the benzyloxy groups, is favorable for activity. The model could also indicate the optimal size and electronic properties of the substituent at the 3-position. Such a model would be a valuable tool for designing more potent analogs and for forming theoretical hypotheses about the binding mode of these compounds with their biological targets.
Ligand-Protein Docking and Molecular Dynamics Simulations
Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a small molecule (ligand) to a protein target at the atomic level. nih.gov For benzofuran derivatives, these studies have been instrumental in elucidating their mechanism of action against various biological targets.
A study on a structurally similar compound, 4,6-bis(benzyloxy)-3-phenylbenzofuran (also known as TAB29), identified it as an inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a key enzyme in various cancer-related signaling pathways. researchgate.netmedchemexpress.cn Docking studies of this compound revealed that it targets the PPIase domain of Pin1. researchgate.net Although specific docking scores for this compound are not available, we can infer potential interactions based on its structural moieties. The benzyloxy groups at positions 4 and 6, along with the methyl group at position 3, would likely influence its binding orientation and affinity within a protein's active site.
In a broader context, molecular docking studies on other benzofuran derivatives have demonstrated their potential to inhibit various enzymes. For instance, a series of benzofuran-1,2,3-triazole hybrids were evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.gov The docking scores for the most promising compounds in this series ranged from -9.6 to -10.2 kcal/mol, indicating strong binding affinities. nih.gov
Molecular dynamics simulations further refine the understanding obtained from docking by simulating the dynamic nature of the ligand-protein complex over time. nih.gov These simulations can confirm the stability of the predicted binding poses and identify key interactions that are maintained throughout the simulation. For the benzofuran-1,2,3-triazole hybrids targeting EGFR, MD simulations confirmed the stability of the ligand-receptor complexes. nih.gov It is plausible that MD simulations for this compound would similarly reveal stable interactions with its putative protein targets, with the benzyloxy groups potentially forming significant hydrophobic and van der Waals interactions.
Table 1: Representative Docking Scores of Benzofuran Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Representative Docking Score (kcal/mol) |
|---|---|---|
| Benzofuran-1,2,3-triazole hybrids | EGFR | -9.6 to -10.2 nih.gov |
| Phenylxanthine derivatives | hMAO-B | -10.160 nih.gov |
| Phenylxanthine derivatives | hA2AR | -7.344 nih.gov |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing new, potentially more potent ligands. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the benzofuran class of compounds, pharmacophore models have been developed to guide the design of inhibitors for various targets. For example, in the development of triple uptake inhibitors based on pyran and tetrahydrofuran (B95107) derivatives, a pharmacophore model was generated that consisted of five features, including hydrophobic and aromatic characteristics, which were found to be crucial for activity. nih.gov
While a specific pharmacophore model for this compound has not been published, one can be hypothesized based on its structure and the known pharmacophoric features of related benzofuran inhibitors. The key features would likely include:
Two Aromatic/Hydrophobic Regions: Corresponding to the two benzyloxy groups. These are likely crucial for establishing interactions within hydrophobic pockets of a target protein.
A Heterocyclic Core: The benzofuran ring system itself, which provides a rigid scaffold.
A Hydrophobic Feature: The methyl group at the 3-position.
The relative spatial arrangement of these features would be critical for biological activity. The design of novel ligands based on the this compound scaffold would involve modifying these features to optimize interactions with a specific target, guided by the pharmacophore model.
Target Selectivity and Specificity at the Molecular Level
The selectivity and specificity of a drug molecule for its intended target over other proteins are crucial for its therapeutic efficacy and safety profile. For benzofuran derivatives, target selectivity is influenced by the specific substitution patterns on the benzofuran core. nih.gov
The compound 4,6-bis(benzyloxy)-3-phenylbenzofuran was reported to display excellent selectivity for Pin1 in vitro. researchgate.netmedchemexpress.cn This selectivity likely arises from the unique combination of its structural features—the two bulky benzyloxy groups and the phenyl group at position 3—which create a shape and electronic distribution that is complementary to the active site of Pin1 but not to other proteins.
The difference between a phenyl group (as in the studied Pin1 inhibitor) and a methyl group (as in this compound) at the 3-position could significantly alter target selectivity. The smaller, less sterically demanding methyl group might allow the compound to fit into different or smaller binding pockets, potentially leading to a different target profile. Conversely, the loss of the pi-stacking interactions afforded by the phenyl ring could reduce its affinity for the original target.
Structure-activity relationship (SAR) studies on various benzofuran derivatives have shown that the nature and position of substituents are critical determinants of their biological activity and selectivity. nih.gov For example, the addition of halogen atoms to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity. nih.gov Similarly, the introduction of different functional groups can modulate the selectivity of these compounds for different cancer cell lines or protein targets.
Future Research Directions and Potential Applications in Academic Chemistry
Development of Next-Generation Synthetic Methodologies
While classical syntheses of benzofurans are well-established, future research could focus on developing more efficient, sustainable, and atom-economical methods for the preparation of 4,6-Bis(benzyloxy)-3-methylbenzofuran. Modern catalytic systems, such as those employing transition metals like palladium, copper, or nickel, offer promising avenues for C-H activation and cross-coupling reactions that could streamline its synthesis. The development of one-pot or flow chemistry processes could further enhance synthetic efficiency, reduce waste, and allow for easier scalability.
Table 1: Comparison of Hypothetical Synthetic Methodologies for this compound
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Classical (e.g., Perkin Rearrangement) | Multi-step, often requires harsh conditions. | Well-understood reaction mechanism. |
| Palladium-Catalyzed Annulation | Convergent synthesis from simpler precursors. | High yields, good functional group tolerance. |
| C-H Functionalization/Annulation | Direct formation of the benzofuran (B130515) ring from a substituted phenol (B47542) and an alkyne. | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry Synthesis | Continuous production in a microreactor. | Improved safety, scalability, and reproducibility. |
Exploration of Novel Chemical Transformations
The functional groups present in this compound provide multiple handles for novel chemical transformations. Future studies could investigate the selective debenzylation of one or both benzyloxy groups to unmask the corresponding phenols. These phenols could then serve as nucleophiles in a variety of reactions, enabling the synthesis of a library of derivatives with diverse properties. Furthermore, the reactivity of the methyl group at the 3-position could be explored, for instance, through radical bromination followed by nucleophilic substitution to introduce new functionalities. The electron-rich benzofuran ring itself is a candidate for electrophilic substitution reactions, although the regioselectivity would need to be carefully investigated.
Advanced Computational and Theoretical Chemistry Studies
Advanced computational and theoretical chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its chemical reactivity and potential applications in organic electronics. Molecular docking simulations could be used to predict potential biological targets by modeling the interaction of the compound with the active sites of various enzymes.
Table 2: Hypothetical Data from Computational Studies on this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and electronic transition energy. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
Discovery of New Biological Targets and Elucidation of Their Mechanisms
The benzofuran scaffold is a common motif in biologically active compounds, with many derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. A closely related compound, 4,6-bis(benzyloxy)-3-phenylbenzofuran, has been identified as a potent inhibitor of Pin1, an enzyme implicated in hepatocellular carcinoma. This suggests that this compound could also possess interesting biological activities. Future research should involve screening this compound against a panel of cancer cell lines and a broad range of protein kinases to identify potential new biological targets. Should any significant activity be discovered, subsequent studies would be necessary to elucidate the mechanism of action.
Application as Versatile Synthetic Intermediates for Complex Natural Products or Designed Molecules
Benzofuran derivatives are integral components of numerous complex natural products. The structure of this compound makes it a potentially valuable intermediate in the total synthesis of such molecules. Following debenzylation, the resulting dihydroxy-3-methylbenzofuran could be subjected to various synthetic transformations, including selective protection, oxidation, and coupling reactions, to build up molecular complexity. Its utility as a building block for the synthesis of novel, designed molecules with specific functional properties also warrants investigation.
Investigation into Material Science Applications (e.g., organic electronics, sensors) where the compound's structure could be relevant
The conjugated π-system of the benzofuran core suggests that this compound and its derivatives could have applications in material science. Benzofuran-containing polymers and small molecules have been explored for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future research could focus on the synthesis of oligomers or polymers incorporating the 4,6-dihydroxy-3-methylbenzofuran unit. The photophysical properties of these materials, such as their absorption and emission spectra, as well as their charge transport characteristics, would need to be thoroughly investigated to assess their potential in organic electronic devices. The phenolic groups, after debenzylation, could also be used to anchor the molecule to surfaces for the development of chemical sensors.
Q & A
Q. What are the established synthetic routes for 4,6-Bis(benzyloxy)-3-methylbenzofuran, and what critical reaction conditions must be optimized?
The synthesis typically involves benzylation of hydroxyl groups on a benzofuran precursor. For example, in a related compound (6-(benzyloxy)-3-methylbenzofuran derivative), NaH in THF is used as a base for deprotonation, followed by benzylation with benzyl bromide. Key conditions include strict anhydrous environments, controlled temperature (0°C to room temperature), and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and benzyloxy group integration. For example, benzyl protons typically appear as multiplets at δ 4.8–5.2 ppm.
- X-ray Crystallography : Resolves stereochemistry and bond angles. A related benzofuran derivative (bis[5-(4-methoxybenzyl)furan-3-yl]-methanone) was characterized with a mean C–C bond length of 1.39 Å and R factor = 0.081, demonstrating high precision .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₈O₇ has a calculated mass of 370.4 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage : Store in sealed containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of benzyloxy groups .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of benzylation in this compound synthesis?
Regioselectivity is governed by electronic and steric factors. The 4- and 6-positions on the benzofuran ring are activated for nucleophilic substitution due to electron-donating methyl groups at position 3. Computational studies (e.g., DFT) can model charge distribution, showing higher electron density at the 4- and 6-positions. Experimental validation involves comparing reaction outcomes with/without steric hindrance (e.g., bulkier substituents reduce yields at crowded positions) .
Q. How can structure–activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?
- Variation of Substituents : Replace benzyloxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity.
- Biological Assays : Test cytotoxicity (e.g., MTT assay), antimicrobial activity (e.g., MIC against S. aureus), and enzyme inhibition (e.g., COX-2).
- Data Correlation : Use multivariate analysis to link substituent properties (Hammett constants) with activity trends. For example, a trimethoxybenzoyl-benzofuran analog showed enhanced activity due to improved lipophilicity .
Q. How can contradictory spectral data (e.g., NMR or MS) arising from synthetic impurities be resolved?
- 2D NMR Techniques : HSQC and HMBC distinguish overlapping signals. For example, in a benzofuran derivative, HMBC correlations between methyl protons (δ 2.1 ppm) and C-3 confirm substitution .
- LC-MS/MS : Identifies impurities by fragment ion patterns. A study on wastewater analysis used solid-phase extraction (SPE) with HLB cartridges and LC-MS/MS to isolate and characterize trace organic compounds, applicable to synthetic byproducts .
- Crystallographic Validation : Resolve ambiguities in stereochemistry. For instance, X-ray data for a related compound confirmed bond angles deviating by <0.006 Å from computational models .
Q. What strategies optimize the scalability of multi-step syntheses involving this compound?
- Catalytic Methods : Replace stoichiometric bases (e.g., NaH) with catalytic systems (e.g., K₂CO₃ in acetone) to reduce waste .
- Flow Chemistry : Continuous flow reactors improve yield in oxidation steps (e.g., converting dihydrobenzofuran to benzofuran using O₂).
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and reaction time. For example, refluxing in acetone for 18 hours achieved >90% yield in a benzofuran cyclization step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
